molecular formula C9H8ClF3 B12799924 1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene CAS No. 708-65-6

1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene

Cat. No.: B12799924
CAS No.: 708-65-6
M. Wt: 208.61 g/mol
InChI Key: SOBQAWIVIICAHC-UHFFFAOYSA-N
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Description

1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with trifluoroacetic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and various fluorinated compounds.

Scientific Research Applications

1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
  • Isoflurane
  • 1-Chloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether

Uniqueness

1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene is unique due to the presence of both a trifluoromethyl group and a chlorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications.

Properties

CAS No.

708-65-6

Molecular Formula

C9H8ClF3

Molecular Weight

208.61 g/mol

IUPAC Name

1-(1-chloro-2,2,2-trifluoroethyl)-4-methylbenzene

InChI

InChI=1S/C9H8ClF3/c1-6-2-4-7(5-3-6)8(10)9(11,12)13/h2-5,8H,1H3

InChI Key

SOBQAWIVIICAHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(F)(F)F)Cl

Origin of Product

United States

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